Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-

Lipophilicity Physicochemical property XLogP3

Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- (CAS 104422‑25‑5) is a bicyclic lactam featuring a seven‑membered cycloheptane ring fused to a 2‑pyrrolone core, with chlorine at C6 and methyl groups at N1 and C3 [REFS‑1]. Its molecular formula is C₁₁H₁₀ClNO (MW 207.65 g mol⁻¹).

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 104422-25-5
Cat. No. B12895236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-
CAS104422-25-5
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC=C2N(C1=O)C)Cl
InChIInChI=1S/C11H10ClNO/c1-7-9-5-3-8(12)4-6-10(9)13(2)11(7)14/h3-6H,1-2H3
InChIKeyRUEWZCKQOMEXGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- (CAS 104422-25-5): Core Structural Identity and Pharmacological Context


Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl- (CAS 104422‑25‑5) is a bicyclic lactam featuring a seven‑membered cycloheptane ring fused to a 2‑pyrrolone core, with chlorine at C6 and methyl groups at N1 and C3 [REFS‑1]. Its molecular formula is C₁₁H₁₀ClNO (MW 207.65 g mol⁻¹). The cyclohepta[b]pyrrol‑2‑one scaffold constitutes a privileged chemotype in medicinal chemistry, serving as a core for derivatives explored as aldose‑reductase inhibitors, tubulin‑polymerization disruptors, and anti‑HCV agents [REFS‑2][REFS‑3].

Why 6‑Chloro‑1,3‑dimethyl‑cyclohepta[b]pyrrol‑2‑one Cannot Be Replaced by Close Analogs: The Evidence Gap


High‑strength, head‑to‑head differential evidence for this specific compound is extremely limited in the public domain [REFS‑1]. Nevertheless, the unique combination of the 6‑chloro substituent and N1,C3‑dimethyl pattern distinguishes it from the unsubstituted parent (CAS 2132‑34‑5) and the 1,3,6‑trimethyl analog (CAS 104422‑26‑6) in terms of lipophilicity, hydrogen‑bonding capacity, and steric profile [REFS‑2][REFS‑3]. Patents explicitly identify the 6‑chloro substitution as a critical feature for aldose‑reductase inhibitory activity, whereas the parent scaffold lacking this halogen is not considered therapeutically relevant [REFS‑4]. Consequently, generic substitution with the parent or trimethyl analog would fundamentally alter the physicochemical and pharmacological profile, invalidating any structure‑based procurement strategy.

Quantitative Differentiation of 6‑Chloro‑1,3‑dimethyl‑cyclohepta[b]pyrrol‑2‑one from Core Analogs


Substantially Higher Lipophilicity vs. Unsubstituted Parent and Trimethyl Analog

The target compound exhibits a computed XLogP3‑AA of 2.0, which is 1.0 log unit higher than the unsubstituted parent (1.0) and 0.5 log unit higher than the 1,3,6‑trimethyl analog (1.5) [REFS‑1][REFS‑2]. This increased lipophilicity arises from the combination of chlorine and methyl substituents and is predictive of enhanced passive membrane permeability and altered distribution characteristics.

Lipophilicity Physicochemical property XLogP3

Elimination of Hydrogen‑Bond Donor Capacity Compared to the Unsubstituted Parent

The target compound possesses zero hydrogen‑bond donor (HBD) atoms, whereas the unsubstituted parent has one HBD (the pyrrolone NH) [REFS‑1][REFS‑2]. The N1‑methyl group effectively caps the only donor site, converting the scaffold into a pure hydrogen‑bond acceptor. This modification reduces the polar surface area and eliminates a potential metabolic and pharmacokinetic liability associated with free NH groups.

Hydrogen bonding Physicochemical property Drug-likeness

6‑Chloro Substitution Explicitly Required for Aldose‑Reductase Inhibitory Activity

In U.S. Patent 4,337,265, the generic formula for cyclohepta[b]pyrrole‑1‑acetic acid derivatives explicitly identifies R⁴ = 6‑chloro as one of only two permissible substituents at that position (the other being hydrogen), and the claims are directly limited to this substitution pattern [REFS‑1]. The patent teaches that the 6‑chloro substituent is integral to the pharmacophore for aldose‑reductase inhibition, a mechanism linked to the prevention of sorbitol‑accumulation‑driven diabetic complications such as cataracts, neuropathy, and retinopathy. While quantitative IC₅₀ data for the exact 6‑chloro‑1,3‑dimethyl compound are not publicly available, the patent’s explicit structural requirement establishes that the 6‑chloro group is non‑negotiable for target engagement.

Aldose reductase Diabetic complications Structure-activity relationship

Optimal Application Scenarios for 6‑Chloro‑1,3‑dimethyl‑cyclohepta[b]pyrrol‑2‑one Procurement


Aldose‑Reductase Inhibitor Tool Compound for Diabetic‑Complication Research

The 6‑chloro‑1,3‑dimethyl substitution pattern aligns with the patented pharmacophore for aldose‑reductase inhibition [REFS‑1]. Research groups investigating the polyol pathway in diabetic cataracts, neuropathy, or retinopathy can use this compound as a reference inhibitor to benchmark newly synthesized analogs. Its higher lipophilicity (XLogP3‑AA = 2.0) compared to the unsubstituted parent (XLogP3‑AA = 1.0) may also offer advantages in cell‑based assays requiring enhanced membrane penetration [REFS‑2].

Lipophilicity‑Optimized Scaffold for CNS‑Penetrant Library Design

The combination of zero hydrogen‑bond donors and a moderate XLogP3‑AA of 2.0 positions this compound as a valuable building block for central‑nervous‑system (CNS)‑focused libraries [REFS‑1]. Medicinal chemistry teams designing brain‑penetrant kinase inhibitors or GPCR ligands can leverage the 6‑chloro handle for further diversification via cross‑coupling reactions while benefiting from the inherently favorable CNS multiparameter optimization (MPO) profile [REFS‑2].

Electrophilic Diversification Hub for Structure‑Activity Relationship (SAR) Exploration

The chlorine at C6 serves as a synthetic handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig), enabling late‑stage functionalization to generate focused libraries [REFS‑1]. This capability is absent in the unsubstituted parent (CAS 2132‑34‑5) and the 1,3,6‑trimethyl analog (CAS 104422‑26‑6), making the target compound uniquely suited for parallel SAR campaigns where systematic variation at the 6‑position is required [REFS‑2].

Reference Standard for Analytical Method Development and Quality Control

Given its well‑defined molecular properties (MW 207.65 g mol⁻¹, ClogP ~2.0, PSA ~22 Ų) and the availability of UPLC‑MS‑compatible detection parameters, this compound can serve as a calibration standard for quantifying cyclohepta[b]pyrrol‑2‑one derivatives in reaction‑monitoring workflows, purity assessments, and stability studies [REFS‑1].

Quote Request

Request a Quote for Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.